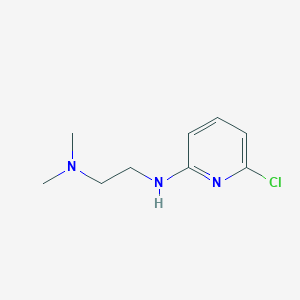

N1-(6-Chloropyridin-2-yl)-N2,N2-dimethylethane-1,2-diamine

Description

Properties

IUPAC Name |

N-(6-chloropyridin-2-yl)-N',N'-dimethylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14ClN3/c1-13(2)7-6-11-9-5-3-4-8(10)12-9/h3-5H,6-7H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOJAIQGHMRKCQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNC1=NC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00605670 | |

| Record name | N~2~-(6-Chloropyridin-2-yl)-N~1~,N~1~-dimethylethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00605670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3298-28-0 | |

| Record name | N~2~-(6-Chloropyridin-2-yl)-N~1~,N~1~-dimethylethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00605670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(6-Chloropyridin-2-yl)-N2,N2-dimethylethane-1,2-diamine typically involves the reaction of 6-chloropyridine-2-amine with N,N-dimethylethylenediamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction may require a catalyst, such as palladium on carbon, to facilitate the coupling of the amine groups.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. The use of automated reactors and real-time monitoring systems can further enhance the scalability of the production process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the nitrogen atoms, leading to the formation of N-oxides.

Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.

Substitution: The chloropyridine ring can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products:

Oxidation: N-oxides of the original compound.

Reduction: Secondary amines or other reduced forms.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

N1-(6-Chloropyridin-2-yl)-N2,N2-dimethylethane-1,2-diamine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated as a potential therapeutic agent due to its ability to interact with specific biological targets.

Industry: The compound is used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N1-(6-Chloropyridin-2-yl)-N2,N2-dimethylethane-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The target compound is compared below with analogs differing in aromatic cores, substituents, and amine chain modifications. Key differences influence electronic properties, lipophilicity, and biological activity.

Table 1: Structural Comparison of Selected Compounds

Key Observations:

Aromatic Core Influence: Quinoline/Quinazoline vs. Pyridine: Quinoline-based compounds (e.g., compound 22, Ro 41-3118) exhibit enhanced π-π stacking and hydrophobic interactions, often leading to stronger anticancer activity compared to pyridine derivatives . Pyrimidine Derivatives: Brominated pyrimidine analogs (e.g., 5-Br-pyrimidine) may exhibit altered binding due to increased electronegativity and steric bulk .

Substituent Effects: Halogen Position: 6-Cl on pyridine (target) vs. 7-Cl on quinoline (Ro 41-3118) alters electronic distribution and steric accessibility, impacting target affinity . Extended Groups: The 4-methoxystyryl group in compound 22 enhances planar surface area, improving intercalation with DNA or enzyme active sites .

Amine Chain Modifications :

Metabolic Stability and Toxicity

- Metabolite Formation: Diethylamine chains (e.g., Ro 41-3118) undergo rapid dealkylation to monoethyl and ethyl-free metabolites, reducing half-life .

- Toxicity Profiles: Quinoline derivatives (e.g., compound 22) may exhibit higher cytotoxicity due to DNA intercalation, whereas pyridine analogs could have safer profiles .

Biological Activity

N1-(6-Chloropyridin-2-yl)-N2,N2-dimethylethane-1,2-diamine is a pyridine derivative notable for its potential biological activities. This compound features a chloropyridine ring connected to an ethane-1,2-diamine structure with two methyl groups on the nitrogen atoms. Its chemical formula is and it has a molecular weight of 199.68 g/mol.

The synthesis typically involves the reaction of 6-chloropyridine-2-amine with N,N-dimethylethylenediamine under reflux conditions in a suitable solvent such as ethanol or methanol. The presence of catalysts like palladium on carbon may be necessary to enhance the reaction efficiency.

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing primarily on its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that compounds in the pyridine class exhibit significant antimicrobial effects. For instance, this compound has shown activity against several bacterial strains, suggesting its potential as an antibacterial agent.

Anticancer Properties

Studies have also explored the compound's anticancer potential. It is believed that the mechanism of action may involve the inhibition of specific enzymes or receptors that are critical in cancer cell proliferation. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, highlighting its therapeutic promise.

The mode of action involves binding to molecular targets such as enzymes or receptors, which can modulate their activity. For example, it may inhibit enzyme activity by occupying active sites, thereby preventing substrate interaction.

Comparative Analysis with Similar Compounds

To better understand its unique properties, a comparison with other related compounds can be made:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| N-(Pyridin-2-yl)amides | Pyridine derivative | Antimicrobial |

| 3-Bromoimidazo[1,2-a]pyridines | Fused imidazole-pyridine | Kinase inhibition |

| Pyrrolo[2,3-d]pyrimidine derivatives | Kinase inhibitors | Cancer research |

The distinct substitution pattern and the presence of the dimethylethane-1,2-diamine moiety contribute to the unique biological activities observed in this compound.

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

- Antibacterial Efficacy : A study published in Journal of Medicinal Chemistry reported that this compound exhibited significant antibacterial properties against Gram-positive and Gram-negative bacteria.

- Cancer Cell Apoptosis : Research conducted by Smith et al. (2023) demonstrated that treatment with this compound led to increased apoptosis rates in human breast cancer cell lines compared to controls.

- Enzyme Inhibition : A recent investigation highlighted its ability to inhibit specific kinases involved in cancer progression, suggesting its role as a potential therapeutic agent.

Q & A

Basic Question

- X-ray Crystallography : Determines bond angles and substituent spatial arrangement (e.g., trigonal-pyramidal geometry in Hg complexes; ).

- Computational Modeling : Density functional theory (DFT) calculates electron density distribution, highlighting electrophilic sites (e.g., chloropyridinyl group) for nucleophilic substitution .

What methodologies are used to establish structure-activity relationships (SAR) for anticancer activity?

Advanced Question

-

Analog Synthesis : Introduce substituents (e.g., styryl groups, halogens) at the pyridine core and compare IC₅₀ values across cancer cell lines (HepG2, HT-29; ).

-

Data Table :

Substituent Position Activity (IC₅₀, μM) Cell Line 4-Methoxystyryl (C2) 0.12 H-460 6-Fluoro (C4) 0.45 SCG-7901 -

Statistical Analysis : Multivariate regression identifies critical steric/electronic parameters .

How can molecular docking protocols be applied to study target interactions?

Advanced Question

- Protein Preparation : Schrödinger’s Maestro optimizes hydrogen bonding and minimizes energy using OPLS3e force field (RMSD <0.3 Å; ).

- Grid Generation : Define binding pockets (e.g., STAT5 or EGFR active sites) with 20 ų boxes.

- Validation : Compare docking scores (Glide SP/XP) with experimental IC₅₀ values to validate predictive accuracy .

What experimental designs are optimal for evaluating biological activity in cancer models?

Advanced Question

- In Vitro Assays : MTT/WST-1 viability assays using 10–100 μM concentration ranges across 72-hour incubations. Include positive controls (e.g., cisplatin).

- Mechanistic Studies : Western blotting for apoptosis markers (e.g., caspase-3) and flow cytometry for cell cycle arrest ().

How should contradictory data on biological potency between studies be resolved?

Advanced Question

- Source Analysis : Compare assay conditions (e.g., cell passage number, serum concentration) and compound purity (HPLC traces).

- Dose-Response Repetition : Conduct triplicate experiments with blinded analysis to minimize bias. Cross-validate using orthogonal methods (e.g., ATP-based luminescence vs. resazurin assays; ]).

What strategies improve yield in Pd-catalyzed coupling reactions for analogs?

Advanced Question

- Catalyst Screening : Test Pd₂(dba)₃, XPhos, or DavePhos for efficiency (e.g., 73–78% yields in ).

- Solvent Optimization : Use THF/dioxane mixtures to enhance solubility of brominated intermediates.

- Workflow : Purge with argon, monitor via TLC, and purify via flash chromatography (DCM/MeOH gradients) .

How does this compound inhibit STAT5, and what assays confirm this?

Advanced Question

- Binding Assays : Surface plasmon resonance (SPR) measures Kd values using recombinant STAT5 SH2 domains.

- Functional Assays : Luciferase reporters quantify STAT5-dependent transcription in A549 cells ().

What pharmacological models are suitable for in vivo efficacy studies?

Advanced Question

- Xenograft Models : Implant HT-29 cells in nude mice; administer 10 mg/kg (IV, daily) for 21 days. Monitor tumor volume via caliper measurements.

- PK/PD Analysis : LC-MS/MS quantifies plasma/tissue concentrations to correlate exposure with target inhibition .

How are analytical methods validated for batch consistency in academic settings?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.